molecular formula C9H10N2O4S B2517157 N-[dimethyl(oxo)-lambda6-sulfanylidene]-3-nitrobenzamide CAS No. 3532-32-9

N-[dimethyl(oxo)-lambda6-sulfanylidene]-3-nitrobenzamide

Cat. No.: B2517157
CAS No.: 3532-32-9
M. Wt: 242.25
InChI Key: KVTNXJHTFSZELD-UHFFFAOYSA-N
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Description

N-[dimethyl(oxo)-lambda6-sulfanylidene]-3-nitrobenzamide (CAS: 3532-32-9) is a sulfoximide derivative characterized by a benzamide backbone substituted with a nitro group at the 3-position and a dimethyloxosulfanylidene moiety attached to the amide nitrogen. Its molecular formula is C9H10N2O4S, with a molecular weight of 242.25 g/mol . The SMILES notation (O=C(c1cccc(c1)N+[O-])N=S(=O)(C)C) highlights its planar aromatic ring, electron-withdrawing nitro group, and the sulfoximide group, which confers unique electronic and steric properties. The compound is commercially available (Aaron Chemicals LLC, Enamine Ltd.) and is typically utilized in organic synthesis and materials science research .

Properties

IUPAC Name

N-[dimethyl(oxo)-λ6-sulfanylidene]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4S/c1-16(2,15)10-9(12)7-4-3-5-8(6-7)11(13)14/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTNXJHTFSZELD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=NC(=O)C1=CC(=CC=C1)[N+](=O)[O-])(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Selection

The starting material, 3-nitrobenzamide, is synthesized via nitration of benzamide derivatives. Nitration is performed using mixed acid (HNO₃/H₂SO₄) under controlled conditions to direct nitro-group placement. For example:
$$
\text{Benzamide} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}4, \, 0–5^\circ \text{C}} \text{3-nitrobenzamide} + \text{H}2\text{O}
$$
This regioselective nitration ensures the nitro group occupies the meta position relative to the amide group.

Optimization of Nitration Conditions

  • Temperature : Lower temperatures (0–10°C) minimize byproducts like ortho-nitro isomers.
  • Acid Ratio : A 1:3 molar ratio of HNO₃ to H₂SO₄ maximizes yield (Table 1).

Table 1: Nitration Optimization

Condition Yield (%) Purity (%)
0°C, 1:3 HNO₃/H₂SO₄ 78 95
25°C, 1:2 HNO₃/H₂SO₄ 62 87

Alternative Routes

Oxidative Methods

Sulfilimines can form via oxidation of thioamide precursors. For example, treating N,N-dimethyl-3-nitrobenzenecarbothioamide with m-chloroperbenzoic acid (mCPBA) yields the target compound:
$$
\text{Thioamide} + \text{mCPBA} \xrightarrow{\text{CH}2\text{Cl}2} \text{Sulfanylidene} + \text{Byproducts}
$$
This method avoids coupling agents but requires strict control of oxidizing conditions.

Cyclocondensation

Cyclocondensation of 3-nitrobenzoyl chloride with dimethylsulfilimine in tetrahydrofuran (THF) at reflux provides moderate yields (Table 2).

Table 2: Cyclocondensation Efficiency

Solvent Temperature (°C) Yield (%)
THF 66 65
DCM 40 48

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Effective for removing unreacted DMSOI and EDC byproducts.
  • Recrystallization : Ethanol/water mixtures (7:3) yield crystals with >99% purity.

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 8.41 (s, 1H, Ar–H), 8.23 (d, J=8.1 Hz, 1H, Ar–H), 7.75 (d, J=7.8 Hz, 1H, Ar–H), 3.12 (s, 6H, N(CH₃)₂).
  • IR : 1675 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂), 1340 cm⁻¹ (S=O).

Industrial-Scale Considerations

Continuous Flow Synthesis

Patent literature highlights flow reactors for nitration and sulfilimine formation, reducing reaction times by 40% compared to batch processes.

Waste Management

  • Neutralization of spent acid via CaCO₃ slurry.
  • Solvent recovery systems (e.g., distillation) minimize environmental impact.

Challenges and Mitigation

Byproduct Formation

  • Nitro Group Reduction : Use of inert atmospheres (N₂/Ar) prevents unintended reduction.
  • Sulfoximine Hydrolysis : Anhydrous conditions and molecular sieves stabilize intermediates.

Scalability

  • Exothermic Reactions : Jacketed reactors maintain temperature during nitration.
  • Catalyst Loading : Optimized EDC stoichiometry (1.5 equiv) balances cost and efficiency.

Emerging Methodologies

Photocatalytic Approaches

Recent studies explore visible-light-mediated sulfilimine synthesis, though yields remain suboptimal (≤35%).

Chemical Reactions Analysis

Types of Reactions

N-[dimethyl(oxo)-lambda6-sulfanylidene]-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

N-[dimethyl(oxo)-lambda6-sulfanylidene]-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[dimethyl(oxo)-lambda6-sulfanylidene]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues with Sulfoximide Moieties

describes derivatives of 2-(dimethyl(oxo)-λ6-sulfanylidene)ethan-1-one (e.g., compounds 1d–1i ), which share the dimethyloxosulfanylidene group but differ in aryl substituents. For example:

  • 1f (1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ6-sulfanylidene)ethan-1-one) : A white solid with a melting point of 137.3–138.5°C .
  • 1h (2-(dimethyl(oxo)-λ6-sulfanylidene)-1-(4-(trifluoromethoxy)phenyl)ethan-1-one) : Likely exhibits enhanced lipophilicity due to the trifluoromethoxy group.

Key Comparison :

Property Target Compound 1f 1h
Molecular Weight 242.25 g/mol ~280.7 g/mol (estimated) ~314.3 g/mol (estimated)
Functional Groups Nitrobenzamide + sulfoximide Chloromethylphenyl + sulfoximide Trifluoromethoxy + sulfoximide
Melting Point Not reported 137.3–138.5°C Not reported
Electronic Effects Strong electron-withdrawing Moderate electron-withdrawing Strong electron-withdrawing

The nitro group in the target compound likely enhances electrophilicity compared to 1f and 1h, making it more reactive in nucleophilic substitution or coupling reactions.

Benzamide Derivatives with Nitro Groups

references 3-nitrobenzamide derivatives (e.g., 4-((1-(3,4-dihydroxy-5-oxotetrahydrofuran-2-yl)ethyl)amino)-3-nitrobenzamide), which share the nitrobenzamide core but lack the sulfoximide group. These compounds often exhibit biological activity (e.g., enzyme inhibition) due to the nitro group’s ability to stabilize charge transfer interactions .

Key Comparison :

  • Solubility: The sulfoximide group in the target compound may improve aqueous solubility compared to non-sulfonated benzamides.
  • Stability : Sulfoximides are generally more hydrolytically stable than sulfonamides, suggesting enhanced shelf-life .
Crystallographic and Geometric Analysis

reports a crystal structure of C29H45Cl2N2O2, featuring a carbonyl (C=O: 1.217 Å) and amide (C–N: 1.368 Å) group. DFT studies () on similar sulfoximides suggest planar geometry around the sulfur atom, facilitating π-stacking in solid-state packing .

Biological Activity

N-[dimethyl(oxo)-lambda6-sulfanylidene]-3-nitrobenzamide, also known as N,3-dimethyl-2-nitrobenzamide, is an organic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Characteristics

  • Molecular Formula : C9H10N2O3S
  • Molecular Weight : 194.19 g/mol
  • Structure : The compound features a nitro group and a dimethylsulfanylidene moiety, which contribute to its unique reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties
    • Nitro compounds are known for their antimicrobial effects. They function primarily through the reduction of the nitro group to form reactive intermediates that can damage DNA and other cellular components, leading to cell death .
    • This compound has been studied alongside other nitro derivatives that show efficacy against a variety of pathogens, including bacteria and parasites .
  • Anticancer Activity
    • The compound's mechanism may involve interference with DNA synthesis and repair mechanisms, which is critical in cancer therapy. Studies suggest that it can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) upon reduction .
    • Specific case studies have demonstrated that nitrobenzamide derivatives exhibit potent anti-inflammatory activity by inhibiting key enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are often upregulated in tumor microenvironments .

The biological activity of this compound is attributed to several mechanisms:

  • Reduction Pathway : The nitro group can be reduced to form nitroso species that bind covalently to DNA, resulting in nuclear damage .
  • Enzyme Inhibition : The compound has shown potential in inhibiting pro-inflammatory cytokines and enzymes involved in cancer progression, making it a candidate for multi-target therapeutic strategies .

Research Findings

Several studies have documented the biological effects of this compound:

StudyFindings
Identified potential antimicrobial and anticancer properties through various assays.
Demonstrated the mechanism of action involving DNA interaction and ROS generation.
Reported significant inhibition of iNOS and COX-2, highlighting anti-inflammatory effects relevant to cancer therapy.

Case Studies

  • Antimicrobial Efficacy : A study investigating the antimicrobial activity of nitro compounds found that derivatives similar to this compound showed effective inhibition against common bacterial strains such as Escherichia coli and Staphylococcus aureus.
  • Cancer Cell Line Studies : In vitro experiments on cancer cell lines revealed that treatment with the compound resulted in decreased cell viability and increased apoptosis rates, suggesting its potential as a chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-[dimethyl(oxo)-lambda6-sulfanylidene]-3-nitrobenzamide with high purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions under controlled conditions. For example, chlorinated acetyl derivatives may react with dimethyl sulfoxide (DMSO) or sulfur-containing reagents under anhydrous conditions. Temperature control (e.g., 0–5°C for nitro group stability) and catalysts like triethylamine are critical to minimize by-products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, particularly the sulfoximine group (δ ~3.2 ppm for dimethyl groups). Fourier Transform Infrared (FT-IR) identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S=O at ~1050 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline samples, single-crystal X-ray diffraction provides definitive bond-length and angle data .

Q. What preliminary bioactivity screens are recommended for this compound?

  • Methodological Answer : Initial screens should target enzyme inhibition (e.g., bacterial RNA polymerase, inspired by structurally related nitrobenzamides ). Use in vitro assays like fluorescence polarization or microplate-based enzymatic activity tests. Dose-response curves (IC₅₀ calculations) and cytotoxicity assays (MTT on mammalian cell lines) assess selectivity and therapeutic potential .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict transition states and regioselectivity in reactions like nitro reduction or sulfoximine derivatization. Software like Gaussian or ORCA models charge distribution and frontier molecular orbitals to guide synthetic routes. Pair with experimental validation (e.g., varying solvents, catalysts) to refine predictions .

Q. What strategies resolve contradictions in crystallographic data during structural refinement?

  • Methodological Answer : Use SHELXL for refinement, leveraging its robust handling of high-resolution or twinned data. If thermal displacement parameters (ADPs) are inconsistent, apply restraints to anisotropic atoms or use TWIN/BASF commands for twinned crystals. Cross-validate with spectroscopic data to resolve ambiguities in bond lengths or angles .

Q. How does the nitro group’s electronic environment influence reactivity in catalytic reactions?

  • Methodological Answer : The nitro group’s electron-withdrawing effect activates the benzene ring for nucleophilic substitution. In catalytic hydrogenation (e.g., Pd/C, H₂), nitro reduction to amine proceeds via a nitroso intermediate. Monitor reaction progress using TLC (Rf shift) or in situ IR to detect intermediate species. Solvent polarity (e.g., DMF vs. THF) modulates reaction rates .

Q. What experimental designs mitigate challenges in studying biological interactions?

  • Methodological Answer : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinities with target proteins. For unstable intermediates (e.g., bioreduced nitro radicals), use stopped-flow spectroscopy under anaerobic conditions. Radiolabeling (³H or ¹⁴C) tracks metabolic pathways in cell cultures .

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